molecular formula C14H28O B14397346 1-tert-Butoxydec-5-ene CAS No. 87147-75-9

1-tert-Butoxydec-5-ene

Cat. No.: B14397346
CAS No.: 87147-75-9
M. Wt: 212.37 g/mol
InChI Key: SZZKDLONIWJKSQ-UHFFFAOYSA-N
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Description

1-tert-Butoxydec-5-ene is an organic compound with the molecular formula C14H28O . It is characterized by the presence of a tert-butoxy group attached to a dec-5-ene chain. This compound is notable for its applications in organic synthesis and its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butoxydec-5-ene can be synthesized through the reaction of 5-decen-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an ether bond between the alcohol and the tert-butyl group. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures (25-40°C).

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butoxydec-5-ene undergoes various chemical reactions, including:

    Oxidation: The double bond in the dec-5-ene chain can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Epoxides: Formed through oxidation of the double bond.

    Alkanes: Formed through reduction of the double bond.

    Substituted Ethers: Formed through nucleophilic substitution of the tert-butoxy group.

Scientific Research Applications

1-tert-Butoxydec-5-ene has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the development of polymers and advanced materials.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable ethers.

    Catalysis: Used as a ligand or a reactant in catalytic processes.

Mechanism of Action

The mechanism of action of 1-tert-butoxydec-5-ene involves its ability to participate in various chemical reactions due to the presence of the tert-butoxy group and the double bond. The tert-butoxy group can act as a leaving group in substitution reactions, while the double bond can undergo addition or oxidation reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

    1-tert-Butoxyhex-5-ene: Similar structure but with a shorter carbon chain.

    1-tert-Butoxyoct-5-ene: Similar structure but with an intermediate carbon chain length.

    1-tert-Butoxydec-3-ene: Similar structure but with the double bond at a different position.

Uniqueness: 1-tert-Butoxydec-5-ene is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and applications. The presence of the tert-butoxy group also imparts stability and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

87147-75-9

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]dec-5-ene

InChI

InChI=1S/C14H28O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h8-9H,5-7,10-13H2,1-4H3

InChI Key

SZZKDLONIWJKSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCOC(C)(C)C

Origin of Product

United States

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